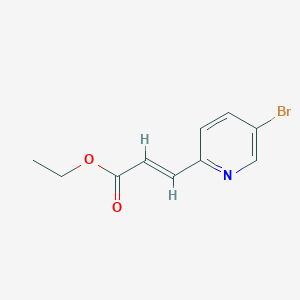

(E)-ethyl 3-(5-bromopyridin-2-yl)acrylate

Description

BenchChem offers high-quality (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-(5-bromopyridin-2-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-2-14-10(13)6-5-9-4-3-8(11)7-12-9/h3-7H,2H2,1H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPKQFHPRDXZPZ-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=NC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=NC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate

An In-depth Technical Guide on the Physicochemical Properties of (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-ethyl 3-(5-bromopyridin-2-yl)acrylate is a substituted pyridyl acrylate, a class of compounds recognized for its utility as a versatile building block in organic synthesis and medicinal chemistry. The presence of multiple reactive sites—the electrophilic acrylate system, the nucleophilic pyridine nitrogen, and the C-Br bond amenable to cross-coupling reactions—makes it a valuable precursor for the synthesis of more complex molecular architectures. This guide provides a detailed examination of its core physicochemical properties, synthesis, and analytical characterization, offering field-proven insights for its effective use in a research and development setting.

Chemical Identity and Structural Elucidation

A precise understanding of a molecule's identity is the foundation of all subsequent experimental work. The key identifiers for this compound are consolidated below.

-

IUPAC Name: ethyl (2E)-3-(5-bromopyridin-2-yl)prop-2-enoate

-

CAS Number: 876160-31-5[1]

-

Molecular Formula: C₁₀H₁₀BrNO₂[1]

-

Molecular Weight: 256.10 g/mol [1]

-

SMILES: O=C(OCC)/C=C/C1=NC=C(Br)C=C1[1]

Molecular Structure: The structure features a pyridine ring substituted with a bromine atom at the 5-position and an ethyl acrylate group at the 2-position. The "(E)" designation specifies the trans geometry of the double bond, which is the thermodynamically more stable configuration.

Core Physicochemical Properties

The physicochemical profile of a compound dictates its behavior in both chemical reactions and biological systems. While extensive experimental data for this specific molecule is not publicly cataloged, the following table summarizes key known and predicted values, drawing comparisons with analogous structures where necessary.

| Property | Value / Predicted Value | Rationale & Significance |

| Physical Form | Expected to be a solid at room temperature. | Similar substituted acrylates, such as (E)-ethyl 3-(2-amino-5-bromopyridin-3-yl)acrylate, are pale yellow to yellow-brown solids. |

| Molecular Weight | 256.10 g/mol [1] | Directly calculated from the molecular formula. Essential for all stoichiometric calculations. |

| XLogP3 (Predicted) | >1.5 | The non-brominated analog, (E)-ethyl 3-(pyridin-2-yl)acrylate, has a calculated XLogP3 of 1.5[2]. The bromine atom significantly increases lipophilicity. This value is critical for predicting membrane permeability and solubility in organic solvents. |

| Polar Surface Area (PSA) | 39.2 Ų (Predicted) | Based on the non-brominated analog[2]. This value suggests moderate cell permeability. PSA is a key descriptor in drug design for predicting transport properties. |

| Boiling Point | >211 °C | The parent ethyl acrylate boils at ~100 °C[3]. The significantly larger, brominated aromatic structure will result in a much higher boiling point. Prone to polymerization at high temperatures. |

| Solubility | Sparingly soluble in water; Soluble in common organic solvents (e.g., ethanol, ethyl acetate, DCM, DMSO). | The acrylate ester and bromopyridine moieties confer polarity, but the overall structure is largely nonpolar. Ethyl acrylate itself is only slightly soluble in water[4][5]. |

Synthesis and Purification Protocol

The synthesis of (E)-α,β-unsaturated esters like this compound is most reliably achieved via the Horner-Wadsworth-Emmons (HWE) reaction. This method is favored over the standard Wittig reaction because it selectively yields the (E)-isomer and the water-soluble phosphate byproduct is easily removed during workup.

Proposed Synthetic Workflow: Horner-Wadsworth-Emmons Reaction

The proposed synthesis involves the reaction of 5-bromo-2-pyridinecarboxaldehyde with a phosphonate ylide generated from triethyl phosphonoacetate.

Sources

Solubility profile of (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate in DMSO and Methanol

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate . This document is structured to support researchers in medicinal chemistry and lead optimization who utilize this compound as a key intermediate (typically a Heck coupling product) or a fragment in drug discovery.

Executive Summary

(E)-ethyl 3-(5-bromopyridin-2-yl)acrylate is a heteroaromatic ester commonly synthesized via Palladium-catalyzed Heck cross-coupling. Its solubility profile is governed by the competition between the lipophilic 5-bromopyridine core and the polarizable ester functionality.

For biological assays and chemical synthesis, DMSO (Dimethyl Sulfoxide) is the preferred solvent for high-concentration stock solutions (>50 mM), driven by strong dipole-dipole interactions. Methanol (MeOH) serves as a critical secondary solvent for LC-MS sample preparation and recrystallization, though it offers lower saturation limits than DMSO. This guide provides the mechanistic rationale and validated protocols for handling this compound in both solvent systems.

Physicochemical Characterization

Understanding the molecular properties is a prerequisite for predicting solubility behavior. The compound exhibits a "push-pull" electronic structure where the electron-deficient pyridine ring is conjugated to the electron-withdrawing ester group.

| Property | Value (Approx.) | Impact on Solubility |

| Molecular Weight | 256.09 g/mol | Moderate MW facilitates dissolution in organic solvents. |

| LogP (Predicted) | 2.1 – 2.5 | Lipophilic nature limits water solubility; favors DMSO/MeOH. |

| H-Bond Acceptors | 3 (N, 2xO) | Pyridine Nitrogen and Ester Oxygens act as H-bond acceptors, enhancing solubility in protic solvents like MeOH. |

| H-Bond Donors | 0 | Lack of donors reduces crystal lattice energy relative to amides/acids, improving organic solubility. |

| pKa (Pyridine N) | ~2.5 – 3.0 | Weakly basic. Solubility in MeOH can be pH-dependent if acidic modifiers are present. |

Solubility Profile in DMSO

Primary Use: Stock solution preparation for biological screening and long-term storage.

Mechanism of Dissolution

DMSO is a polar aprotic solvent with a high dielectric constant (

Solubility Thresholds (Reference Values)

-

Kinetic Solubility: > 100 mM (High)

-

Thermodynamic Solubility: Typically > 50 mg/mL at 25°C.

Critical Handling Protocol: DMSO Stock Preparation

Risk: DMSO is highly hygroscopic. Absorbed water can catalyze the hydrolysis of the ethyl ester to the corresponding carboxylic acid over time.

Workflow:

-

Solvent Grade: Use Anhydrous DMSO (≥99.9%, water <50 ppm).

-

Vessel: Glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene.

-

Dissolution: Vortexing is usually sufficient. If sonication is required, limit to <5 minutes to avoid heating.

-

Storage: Store at -20°C. Note: The compound may precipitate upon freezing. Ensure full re-solubilization and vortexing after thawing before use.

Solubility Profile in Methanol

Primary Use: LC-MS sample preparation, intermediate dilutions, and recrystallization/purification.

Mechanism of Dissolution

Methanol is a polar protic solvent. It solvates the compound via Hydrogen Bonding (donating H to the pyridine nitrogen and ester carbonyls). While soluble, the saturation limit is generally lower than in DMSO due to the hydrophobic bromine substituent disrupting the hydrogen bond network of bulk methanol.

Solubility Thresholds (Reference Values)

-

Thermodynamic Solubility: Typically 10 – 25 mg/mL at 25°C.

-

Temperature Sensitivity: Solubility increases significantly with temperature, making MeOH (or EtOH) ideal for recrystallization.

Critical Handling Protocol: Methanol Stability

Risk: Transesterification. In the presence of trace acids or bases (often found in unpurified reaction mixtures), the ethyl ester can slowly exchange with methanol to form the methyl ester.

-

Mitigation: Analyze MeOH solutions within 24 hours. Do not store stock solutions in MeOH for long-term periods (>1 week).

Comparative Solvent Selection Matrix

| Feature | DMSO | Methanol | Water (Buffer pH 7.4) |

| Solubility Capacity | Excellent (Primary Choice) | Good (Secondary Choice) | Poor (< 100 µM) |

| Volatility | Low (Boiling Point 189°C) | High (Boiling Point 65°C) | N/A |

| Biological Compatibility | Toxic > 0.1-1% (v/v) in assays | Toxic; must be evaporated | Compatible |

| Stability Risk | Hydrolysis (if wet) | Transesterification | Hydrolysis/Precipitation |

| Recommended Use | 10mM - 100mM Stocks | LC-MS, Crystallization | Assay Medium (diluted) |

Experimental Workflows

Workflow A: Thermodynamic Solubility Determination

This protocol is the "Gold Standard" for determining the exact saturation point of the compound in a specific solvent.

Figure 1: Step-by-step workflow for thermodynamic solubility determination using the saturation shake-flask method.

Workflow B: Stock Solution Management

Proper management prevents compound degradation and concentration errors (precipitation).

Figure 2: Best practices for preparing and storing DMSO stock solutions to maintain compound integrity.

References

-

Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 1997.[1]

-

Di, L., & Kerns, E. "Solubility in Drug Discovery." Drug Discovery Today, 2006. (Standard protocols for kinetic vs thermodynamic solubility).

-

Heck, R. F. "Palladium-catalyzed vinylation of organic halides."[2] Organic Reactions, 2011.[2] (Context for synthesis and properties of acrylate derivatives).

-

PubChem Compound Summary. "(E)-ethyl 3-(pyridin-2-yl)acrylate derivatives." National Library of Medicine. (Used for physicochemical property estimation of the pyridine-acrylate core).[3]

Sources

Navigating the Synthesis and Handling of Bromopyridine Acrylates: A Comprehensive Safety and Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Promise and Inherent Risks of Bromopyridine Acrylates

Bromopyridine acrylates represent a compelling class of bifunctional molecules, merging the rich synthetic versatility of the bromopyridine scaffold with the reactive potential of the acrylate group. In the landscape of drug discovery and materials science, these compounds are valuable intermediates. The bromopyridine moiety serves as a key building block in numerous pharmaceuticals, including agents like the antiandrogen abiraterone acetate and the antidepressant zimelidine, highlighting its importance in constructing complex molecular architectures.[1][2] The acrylate functional group, conversely, is widely used in the synthesis of polymers and hydrogels for biomedical applications such as controlled drug delivery.[3]

The combination of these two functionalities in a single molecule, while synthetically powerful, necessitates a nuanced and rigorous approach to safety. The toxicological and handling profile of a bromopyridine acrylate cannot be assessed by considering the parent structures in isolation; rather, it must be evaluated as a hybrid entity presenting the combined hazards of both an aryl halide and a reactive acrylate monomer. This guide provides a deep, technically-grounded framework for researchers handling these materials, moving beyond rote procedural lists to explain the chemical causality that underpins each safety recommendation. Our objective is to empower scientists with the knowledge to conduct their work not only safely but with a profound understanding of the materials they handle.

Part 1: Deconstructing the Hazard Profile - A Tale of Two Moieties

A thorough risk assessment for a novel bromopyridine acrylate begins with an analysis of its constituent parts. The overall hazard profile is a composite of the risks associated with the bromopyridine ring and the acrylate tail.

The Bromopyridine Moiety: Neurotoxicity and Irritation Hazards

The bromopyridine core, while a versatile synthetic intermediate[4], carries significant toxicological warnings. Safety Data Sheets for various isomers of bromopyridine consistently highlight several key hazards.[1][5][6][7]

-

Acute Toxicity: Bromopyridines are often classified as toxic if swallowed and, in some cases, fatal in contact with skin.[5][6]

-

Irritation: They are potent irritants, causing serious skin and eye irritation.[1][6][8] Inhalation may lead to respiratory irritation.[1][6]

-

Organ Effects: The respiratory system is a primary target for single-exposure toxicity.[1][9]

These hazards are intrinsic to the chemical nature of the molecule and must be assumed to be present in any acrylate derivative.

Table 1: Representative GHS Hazard Classifications for Bromopyridine Precursors

| Hazard Class | 2-Bromopyridine[5][6][7] | 3-Bromopyridine[1] |

| Flammable Liquid | Category 3 (H226) | Category 3 (H226) |

| Acute Toxicity, Oral | Category 3 (H301) | Category 4 (H302) |

| Acute Toxicity, Dermal | Category 1/2 (H310) | Not Classified |

| Skin Corrosion/Irritation | Category 2 (H315) | Category 2 (H315) |

| Serious Eye Damage/Irritation | Category 2 (H319) | Category 2 (H319) |

| STOT, Single Exposure | Category 3 (H335) | Category 3 (H335) |

This table synthesizes data from multiple sources. Researchers must always consult the specific SDS for the exact isomer and supplier of the material being used.

The Acrylate Moiety: Sensitization and Uncontrolled Polymerization

The acrylate functional group introduces a distinct and critical set of hazards, primarily related to its high reactivity.

-

Dermal and Respiratory Sensitization: Acrylates are well-documented sensitizers.[10] Initial contact may only cause mild irritation, but repeated exposure can lead to allergic contact dermatitis (ACD), a Type IV hypersensitivity reaction.[11][12] Inhalation of mists or vapors can also lead to respiratory sensitization.[13]

-

Reactivity and Polymerization: The double bond in the acrylate group is susceptible to polymerization. This reaction can be initiated by heat, light (including UV), or contamination with peroxides, acids, bases, or metals.[14][15] If this occurs in a sealed container, the exothermic reaction can generate significant heat and pressure, leading to a dangerous pressure rupture or explosion.[14][15][16]

-

Irritation: Like bromopyridines, acrylate monomers are irritants to the skin, eyes, and respiratory tract.[17][18]

Part 2: A Framework for Safe Handling - From Engineering Controls to Emergency Response

A multi-layered approach is essential for mitigating the risks identified above. This involves a combination of robust engineering controls, meticulous selection of personal protective equipment (PPE), and strict adherence to handling protocols.

Engineering Controls: The Primary Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard. For bromopyridine acrylates, the following are non-negotiable:

-

Chemical Fume Hood: All manipulations of bromopyridine acrylates, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[19] This is critical for preventing the inhalation of volatile compounds and containing any potential spills.

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable or toxic vapors.[1][5][13][17][20][21]

Personal Protective Equipment (PPE): The Last Barrier

PPE provides the final layer of protection and must be chosen carefully based on the specific hazards of both the bromopyridine and acrylate moieties.

Table 2: Recommended Personal Protective Equipment (PPE) for Handling Bromopyridine Acrylates

| Protection Type | Specification | Rationale and Causality |

| Hand | Double-gloving with nitrile gloves. [11] | Acrylate monomers can readily penetrate standard latex or vinyl gloves.[11] Nitrile offers better chemical resistance. Double-gloving provides an additional barrier and allows for the safe removal of a contaminated outer glove without exposing the skin. |

| Eye | Chemical splash goggles with UV protection. | Protects against splashes of corrosive/irritating liquids.[1][20] Given the polymerization risk from light, goggles that offer UV filtration are a prudent secondary measure. |

| Face | Face shield (worn over goggles). | Required when there is a significant splash risk, such as when transferring larger quantities or during procedures with a higher risk of popping or splashing.[20] |

| Body | Flame-resistant laboratory coat. | Protects skin from incidental contact and provides a removable barrier in case of a larger spill. Flame resistance is crucial due to the flammability of the parent compounds.[1] |

| Respiratory | NIOSH-approved respirator (as needed). | May be required for large spills or when handling fine powders outside of a containment device where aerosolization is possible.[13][14] The specific cartridge type should be selected based on a formal risk assessment. |

Diagram 1: Risk Assessment and Control Workflow

This diagram outlines the logical flow for establishing a safe work protocol when handling a novel or hazardous chemical like a bromopyridine acrylate.

Caption: Workflow for Risk Assessment and Control Implementation.

Part 3: Protocols for Safe Practice

Standard Protocol for Weighing and Dissolving a Solid Bromopyridine Acrylate

This protocol is a self-validating system, integrating controls at each step to minimize exposure.

-

Preparation:

-

Don all required PPE (lab coat, double nitrile gloves, chemical splash goggles).

-

Verify that the chemical fume hood is operational (check airflow monitor).

-

Gather all necessary equipment (spatula, weigh paper, beaker, solvent, magnetic stir bar) and place it inside the fume hood.

-

Place a labeled waste bag inside the hood for contaminated consumables.

-

-

Execution:

-

Carefully open the stock container inside the fume hood. Avoid creating dust.

-

Using a clean spatula, transfer the approximate amount of solid to the weigh paper on a tared balance (if the balance is inside the hood) or into a tared vial.

-

Close the stock container immediately.

-

Carefully add the solid to the beaker containing the desired solvent and stir bar.

-

Observe the dissolution. Do not use heat unless the thermal stability and polymerization risk have been thoroughly evaluated.

-

-

Cleanup:

-

Carefully fold the weigh paper and dispose of it, along with the outer pair of gloves, into the designated waste bag inside the hood.

-

Wipe down the spatula and any contaminated surfaces within the hood with an appropriate solvent-soaked towel, disposing of it in the waste bag.

-

Remove the inner gloves and wash hands thoroughly with soap and water after exiting the lab.

-

Storage and Stability: Preventing Runaway Reactions

Proper storage is critical, particularly for preventing the hazardous polymerization of the acrylate moiety.

-

Location: Store containers in a cool, dry, and well-ventilated area designated for reactive chemicals.[1][5][21][22]

-

Conditions to Avoid: Protect from direct sunlight, UV sources, and heat.[1][15][23] Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and metals.[1][13][23]

-

Inhibitor and Oxygen: Acrylates are typically shipped with an inhibitor (like MEHQ) that requires the presence of dissolved oxygen to be effective.[15][16] Therefore, do not store these materials under an inert atmosphere (e.g., nitrogen or argon) unless specified by the manufacturer, as this will deactivate the inhibitor and can lead to polymerization.[15]

Diagram 2: Chemical Incompatibility and Hazard Triangle

This diagram illustrates the key factors that can lead to a hazardous event with bromopyridine acrylates.

Caption: Key incompatibilities leading to hazardous outcomes.

Part 4: Emergency Procedures - Rapid and Informed Response

Preparedness is paramount. All personnel working with these materials must be familiar with emergency procedures.

Spills

The response to a spill depends on its scale.[15]

-

Small Spill (<100 mL, contained in fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[14][24]

-

Use non-sparking tools to collect the absorbed material into a labeled, sealable container for hazardous waste.[1][5]

-

Decontaminate the area with a suitable solvent.

-

-

Large Spill (>100 mL or outside of a fume hood):

-

Evacuate the laboratory immediately.

-

Alert others and activate the nearest fire alarm if necessary.

-

Close the laboratory doors and prevent re-entry.

-

Call your institution's emergency response team (e.g., EH&S) and provide them with the chemical name and spill location.[15]

-

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an exposure.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][8][25] Seek immediate medical attention.[1][7]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[5][8][15] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air.[5][8] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[7][14]

-

Ingestion: Do NOT induce vomiting.[7][8][25] If the person is conscious, rinse their mouth with water and have them drink 1-2 glasses of water to dilute the chemical.[15][25] Seek immediate medical attention.

Fire

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[8][14][26] Water spray may be used to cool containers but may be inefficient at extinguishing the fire itself.[14][25]

-

Hazards: Fires will produce toxic and irritating gases, including oxides of carbon and nitrogen, and hydrogen bromide.[1][26] Firefighters must wear self-contained breathing apparatus (SCBA).[1][16][23][26] Containers may explode when heated.[14]

Conclusion

Bromopyridine acrylates are a class of compounds with significant potential for innovation in drug development and materials science. However, their utility is matched by a complex hazard profile that demands respect, understanding, and meticulous handling. By deconstructing the hazards of the constituent bromopyridine and acrylate moieties, researchers can build a robust safety framework founded on the principles of hazard isolation through engineering controls, diligent use of appropriate PPE, and strict adherence to safe handling and emergency protocols. This guide serves as a foundational document to empower scientists to harness the synthetic power of these molecules while upholding the highest standards of laboratory safety.

References

- Vertex AI Search. (2023, June 17). 5 Essential Safety Tips for Working with Acrylic.

- Vertex AI Search. (2024, May 7). 10 Acrylic Plastic Safety Tips To Know.

- ECHEMI.

- Benchchem. A Comparative Guide to the Reactivity of 3-Bromopyridine and 1-(3-Bromopyridin-2-yl)ethanone.

- ideXlab. 2-Bromopyridine - Explore the Science & Experts.

- Jubilant Ingrevia.

- New Jersey Department of Health.

- Tech-Labs.

- Santa Cruz Biotechnology.

- DermNet.

- National Oceanic and Atmospheric Administration (NOAA).

- Wikipedia. 2-Bromopyridine.

- University of California, Santa Barbara. (2012, December 14).

- American Chemistry Council. (2012, July 5).

- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 4-BROMOPYRIDINE-2-CARBALDEHYDE.

- Stony Brook University Environmental Health and Safety. (2012, March).

- Fisher Scientific.

- MDPI. (2024, September 17). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)

- BeanTown Chemical. (2015, March 5).

- Apollo Scientific.

- Fisher Scientific. (2014, February 25). SAFETY DATA SHEET: 3-(Bromoacetyl)pyridine, hydrobromide.

- Echemi.

- Fisher Scientific. (2009, September 22).

- Unknown Source.

- Cole-Parmer. (2005, October 3).

- PubChem. 3-Bromopyridine | C5H4BrN | CID 12286.

- Sigma-Aldrich. 2-Bromopyridine 99 109-04-6.

- PubChem. 2-Bromopyridine | C5H4BrN | CID 7973.

- Amanote Research. (2014, March 6).

- Lawrence, W. H., et al.

- AK Scientific, Inc.

- United Nations Economic and Social Council.

- MilliporeSigma. 3-Bromopyridine 99 626-55-1.

- Parker, D., & Turk, J. L.

- Cosmetic Ingredient Review. (2018, November 9).

- Thermo Fisher Scientific. (2009, September 22).

- ResearchGate. (2020, May 23).

- ResearchGate. (2025, August 10). Synthesis of Pyridine Acrylates and Acrylamides and Their Corresponding Pyridinium Ions as Versatile Cross-Linkers for Tunable Hydrogels | Request PDF.

- Cosmetic Ingredient Review. (2018, October 5).

- Schalock, P. C., & Dunnick, C. A.

- Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.

Sources

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Bromopyridine - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. Review of the toxicity of multifunctional acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dermnetnz.org [dermnetnz.org]

- 12. A review of acrylates: Super glue, nail adhesives, and diabetic pump adhesives increasing sensitization risk in women and children - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tech-labs.com [tech-labs.com]

- 14. nj.gov [nj.gov]

- 15. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 16. static1.squarespace.com [static1.squarespace.com]

- 17. flacrylic.com [flacrylic.com]

- 18. aksci.com [aksci.com]

- 19. ehs.stonybrook.edu [ehs.stonybrook.edu]

- 20. acmeplastics.com [acmeplastics.com]

- 21. datasheets.scbt.com [datasheets.scbt.com]

- 22. echemi.com [echemi.com]

- 23. fishersci.com [fishersci.com]

- 24. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 25. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 26. fishersci.com [fishersci.com]

Methodological & Application

Application Notes & Protocols: Hydrolysis of (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate

Abstract

This document provides a comprehensive guide for the hydrolysis of (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate to its corresponding carboxylic acid, (E)-3-(5-bromopyridin-2-yl)acrylic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other specialized chemical entities. These notes detail the underlying chemical principles, offer step-by-step protocols for both base- and acid-catalyzed hydrolysis, and provide essential information on reaction monitoring, product purification, and safety considerations. The content is designed for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of Pyridine-Containing Acrylic Acids

(E)-3-(5-bromopyridin-2-yl)acrylic acid and its derivatives are valuable building blocks in medicinal chemistry and materials science. The presence of the pyridine ring, a common motif in pharmaceuticals, coupled with the reactive acrylic acid moiety, allows for a diverse range of subsequent chemical modifications. The hydrolysis of the ethyl ester precursor is a fundamental and often necessary transformation to unmask the carboxylic acid functionality for further reactions, such as amide bond formation.

The choice between acidic and basic hydrolysis conditions is a critical experimental parameter that can significantly impact reaction efficiency, yield, and purity of the final product. These notes will explore the mechanistic rationale behind both approaches, empowering the researcher to make an informed decision based on the specific requirements of their synthetic route.

Mechanistic Overview: A Tale of Two Pathways

The hydrolysis of an ester to a carboxylic acid can be effectively catalyzed by either an acid or a base.[1] The selection of the catalyst is paramount and depends on the overall stability of the starting material and the desired product under the respective reaction conditions.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is a widely employed and often high-yielding method. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Caption: Base-catalyzed hydrolysis workflow.

The reaction is typically irreversible because the final step involves the deprotonation of the carboxylic acid by the base to form a carboxylate salt, which is resonance-stabilized and less electrophilic.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is an equilibrium-controlled process. The mechanism also involves nucleophilic acyl substitution, but with key differences from the base-catalyzed pathway.

Caption: Acid-catalyzed hydrolysis workflow.

To drive the equilibrium towards the product side, it is common to use a large excess of water.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific laboratory conditions and scale of the reaction.

Protocol 1: Base-Catalyzed Hydrolysis

This protocol is generally preferred for its typically higher yields and irreversible nature.

Materials and Equipment:

| Reagent/Equipment | Specifications |

| (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate | |

| Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) | Reagent grade |

| Tetrahydrofuran (THF) | Anhydrous |

| Methanol (MeOH) | Reagent grade |

| Water (H₂O) | Deionized |

| Hydrochloric Acid (HCl) | 1 M or 2 M solution |

| Ethyl Acetate (EtOAc) | Reagent grade |

| Brine (saturated NaCl solution) | |

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | |

| Round-bottom flask | Appropriate size for the reaction scale |

| Magnetic stirrer and stir bar | |

| Reflux condenser | |

| Heating mantle or oil bath | |

| Separatory funnel | |

| pH paper or pH meter | |

| Rotary evaporator |

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate (1.0 eq) in a mixture of THF, MeOH, and water (typically a 3:1:1 to 2:1:1 ratio).

-

Addition of Base: Add sodium hydroxide (2.0-5.0 eq) or lithium hydroxide (2.0-5.0 eq) to the solution.

-

Reaction: Stir the reaction mixture at room temperature or heat to a gentle reflux (40-60 °C) and monitor the reaction progress by TLC or LC-MS.

-

Quenching and Acidification: Once the reaction is complete, cool the mixture to room temperature and remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. A precipitate of the carboxylic acid should form.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (E)-3-(5-bromopyridin-2-yl)acrylic acid.

-

Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Acid-Catalyzed Hydrolysis

This method is an alternative, particularly if the starting material or product is sensitive to basic conditions.

Materials and Equipment:

| Reagent/Equipment | Specifications |

| (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate | |

| Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) | Concentrated |

| Acetic Acid (CH₃COOH) | Glacial |

| Water (H₂O) | Deionized |

| Sodium Bicarbonate (NaHCO₃) | Saturated solution |

| Ethyl Acetate (EtOAc) | Reagent grade |

| Brine (saturated NaCl solution) | |

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | |

| Round-bottom flask | Appropriate size for the reaction scale |

| Magnetic stirrer and stir bar | |

| Reflux condenser | |

| Heating mantle or oil bath | |

| Separatory funnel | |

| pH paper or pH meter | |

| Rotary evaporator |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate (1.0 eq) with a mixture of acetic acid and water (typically a 1:1 ratio).

-

Addition of Acid: Carefully add a catalytic amount of concentrated sulfuric acid or a larger volume of concentrated hydrochloric acid.

-

Heating: Heat the reaction mixture to reflux (typically 100-110 °C) and monitor the progress by TLC or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

-

Neutralization and Extraction: Carefully neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude (E)-3-(5-bromopyridin-2-yl)acrylic acid by recrystallization or column chromatography as needed.

Reaction Monitoring and Product Characterization

4.1. Thin-Layer Chromatography (TLC):

-

Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes) is a good starting point.

-

Visualization: UV light (254 nm) is typically effective for visualizing the aromatic starting material and product. Staining with potassium permanganate can also be used.

-

Observation: The product, being more polar, will have a lower Rf value than the starting ester.

4.2. Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a powerful tool for monitoring the reaction progress by observing the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most significant change will be the disappearance of the quartet and triplet signals corresponding to the ethyl group of the ester (typically around 4.2 ppm and 1.3 ppm, respectively). The vinylic protons will also experience a slight shift.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid will appear at a different chemical shift compared to the ester carbonyl.

Purification of the Final Product

The choice of purification method will depend on the purity of the crude product and the required final purity.

-

Recrystallization: This is often an effective method for purifying solid acrylic acid derivatives. Suitable solvent systems include ethanol/water, ethyl acetate/hexanes, or acetone/water.

-

Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be employed. A gradient elution of ethyl acetate in hexanes is typically used.

-

Distillation: While less common for this specific compound, distillation under reduced pressure can be a viable purification method for some acrylic acid derivatives.[2]

Safety and Handling

6.1. Chemical Hazards:

-

(E)-ethyl 3-(5-bromopyridin-2-yl)acrylate and its acid derivative: These are brominated pyridine compounds. Handle with care, as they may be irritants.[3]

-

Bromine-containing compounds: Can cause skin burns and are toxic if inhaled.[4][5][6][7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[5][6]

-

Sodium Hydroxide and Lithium Hydroxide: Corrosive and can cause severe skin and eye damage.

-

Concentrated Acids (HCl, H₂SO₄): Highly corrosive and can cause severe burns.

-

Organic Solvents (THF, MeOH, EtOAc, Hexanes): Flammable and may have associated health risks.

6.2. Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Skin Protection: A lab coat is required.

-

Respiratory Protection: Work in a well-ventilated fume hood to avoid inhaling vapors.

6.3. Waste Disposal:

Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Insufficient reaction time or temperature- Insufficient amount of base or acid- Poor solubility of starting material | - Increase reaction time and/or temperature- Add more base or acid- Use a co-solvent to improve solubility |

| Low Yield | - Product loss during workup (e.g., incomplete extraction)- Decomposition of starting material or product | - Perform additional extractions- Ensure proper pH adjustment during workup- Consider milder reaction conditions |

| Formation of Byproducts | - Side reactions due to harsh conditions- Impurities in the starting material | - Use milder reaction conditions (e.g., lower temperature)- Purify the starting material before use |

Conclusion

The hydrolysis of (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate is a robust and reliable transformation that provides access to a valuable synthetic intermediate. By understanding the underlying reaction mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently and safely produce the desired carboxylic acid in high yield and purity. The protocols and guidelines presented in these application notes serve as a solid foundation for the successful execution of this important chemical conversion.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

- Google Patents. (n.d.). US3725208A - Process for purification of acrylic acid from aldehydes by distillation with a reagent.

-

PENTA. (2024, September 20). Bromine - SAFETY DATA SHEET. Retrieved from [Link]

-

Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (2024, September 6). Bromine | Chemical Emergencies. Retrieved from [Link]

-

Cleapss. (n.d.). Student safety sheets 55 Bromine. Retrieved from [Link]

- Google Patents. (n.d.). US3798264A - Process for purification of acrylic acid by extraction and distillation.

-

TIJER.org. (2013, December 5). STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022. Retrieved from [Link]

-

Scribd. (n.d.). Acrylic Acid: Uses and Purification Methods. Retrieved from [Link]

-

Reddit. (2024, April 3). How to purify Acrylic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The alkaline hydrolysis of ethyl acrylate in ethanollwater mixtures. Retrieved from [Link]

- European Patent Office. (n.d.). EP0695736B1 - Purification of acrylic acid by azeotropic distillation.

-

PMC. (n.d.). Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. Retrieved from [Link]

-

KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Determination and quantification of acrylic acid derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetic Study of Specific Base Catalyzed Hydrolysis of Ethyl acrylate in Water–Ethanol Binary System. Retrieved from [Link]

-

BrJAC. (2022, November 18). Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flam. Retrieved from [Link]

-

Indiana Academy of Science. (n.d.). Hydrolysis Rates of Unsaturated Esters in Alkaline Emulsion. Retrieved from [Link]

-

ResearchGate. (2022, November). Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flame Ionization Detection. Retrieved from [Link]

-

Scribd. (2021, October 20). Ethyl Acrylate PDF. Retrieved from [Link]

-

ECETOC. (n.d.). Ethyl Acrylate CAS No. 140-88-5. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). ETHYL α-(HYDROXYMETHYL)ACRYLATE. Retrieved from [Link]

-

ResearchGate. (n.d.). One-Pot Synthesis of (E)-3-(N-Vinylpyrrol-2-yl)acrylic Acids. Retrieved from [Link]

-

Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Retrieved from [Link]

-

PMC. (n.d.). Valorization of Lactate Esters and Amides into Value-Added Biobased (Meth)acrylic Polymers. Retrieved from [Link]

-

Open Peer Review Project. (2019, March 18). Synthesis of acrylic acid and its esters with Se-containing catalysts. Retrieved from [Link]

- Google Patents. (n.d.). US20050107629A1 - Method for producing ethyl acrylate.

- Google Patents. (n.d.). FR2934261A1 - PROCESS FOR THE SYNTHESIS OF ESTERS OF ACRYLIC ACID.

Sources

- 1. tijer.org [tijer.org]

- 2. US3725208A - Process for purification of acrylic acid from aldehydes by distillation with a reagent - Google Patents [patents.google.com]

- 3. Ethyl 3-(2-amino-5-bromopyridin-3-yl)acrylate | 943419-35-0 [sigmaaldrich.com]

- 4. carlroth.com [carlroth.com]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. dollycorporation.com [dollycorporation.com]

- 7. science.cleapss.org.uk [science.cleapss.org.uk]

Selective reduction of the ester group in (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate

Application Note: Chemo-Selective Reduction of (E)-Ethyl 3-(5-bromopyridin-2-yl)acrylate

Executive Summary & Challenge Definition

The reduction of (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate presents a classic "competing functionality" challenge in organic synthesis. The objective is to reduce the ester moiety to a primary allylic alcohol while preserving three sensitive structural features:

-

The

-Unsaturation: Avoiding 1,4-conjugate addition (saturation of the alkene). -

The Aryl Bromide: Preventing hydrodehalogenation (loss of the bromine handle required for subsequent cross-coupling).

-

The Pyridine Ring: Avoiding reduction of the heterocycle.

Standard reducing agents like Lithium Aluminum Hydride (

This guide details the Diisobutylaluminum Hydride (DIBAL-H) protocol.[1][2][3][4][5] Unlike nucleophilic hydrides, DIBAL-H acts primarily as a Lewis acid, coordinating to the carbonyl oxygen before delivering the hydride. At cryogenic temperatures (

Chemical Strategy & Mechanistic Insight

The DIBAL-H Advantage

The choice of DIBAL-H is predicated on its electrophilic nature. The aluminum center coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

-

Selectivity: At

, the hydride delivery is faster than the competing 1,4-addition or oxidative insertion into the C-Br bond. -

The Pyridine Factor: The basic nitrogen of the pyridine ring will coordinate with the aluminum species. Consequently, stoichiometry is critical . A standard 2.0 equivalent charge is often insufficient because the first equivalent may be sequestered by the pyridine nitrogen. This protocol recommends 2.5 to 3.0 equivalents to ensure complete conversion.

Reaction Scheme

Figure 1: Reaction pathway highlighting the stable intermediate formed at cryogenic temperatures.

Experimental Protocol

Materials & Reagents

-

Substrate: (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate (

equiv). -

Reagent: DIBAL-H (

in Toluene or Hexanes) – Freshly titrated or opened. -

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

-

Quench: Rochelle Salt (Potassium Sodium Tartrate), saturated aqueous solution.[4][6]

Step-by-Step Methodology

Step 1: Preparation (Inert Atmosphere)

-

Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

-

Charge the flask with the starting ester (

equiv).[2] -

Add anhydrous DCM (concentration

). Note: DCM is preferred over THF for solubility, but Toluene is also acceptable. -

Cool the solution to

using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

Step 2: Reduction (Controlled Addition)

-

Load the DIBAL-H solution (

equiv) into a dry syringe or addition funnel. -

Add DIBAL-H dropwise over 20–30 minutes along the side of the flask.

-

Critical: The internal temperature must not rise above

.[2] Rapid addition causes localized heating, leading to over-reduction (saturated alcohol).

-

-

Stir at

for 2–3 hours. Monitor by TLC (typically 30-50% EtOAc/Hexanes) or LC-MS.-

Checkpoint: If starting material remains after 3 hours, add an additional 0.5 equiv of DIBAL-H. The pyridine nitrogen coordination can vary based on concentration.

-

Step 3: The Rochelle Salt Workup (Emulsion Breaking) Aluminum emulsions are notorious for trapping product. Acidic quenching is dangerous for the pyridine ring (salt formation) and the allylic alcohol (elimination). The Rochelle Salt method is mandatory.

-

While still at

, quench the reaction by adding Methanol ( -

Remove the cooling bath and allow the mixture to warm to

. -

Add saturated aqueous Rochelle Salt solution (

substrate). -

Vigorously stir the biphasic mixture at room temperature for 1–2 hours.

-

Visual Cue: The mixture will transition from a cloudy, gray emulsion to two clear, distinct layers (organic on bottom, aqueous on top).

-

-

Separate the layers.[2][5] Extract the aqueous phase with DCM (

). -

Dry combined organics over

, filter, and concentrate.

Workup Logic Flow

Figure 2: The Rochelle Salt protocol is essential to solubilize aluminum salts and prevent product entrapment.

Data Analysis & Troubleshooting

Expected Results

| Parameter | Specification | Notes |

| Yield | Losses usually occur during emulsion handling if Rochelle salt is skipped. | |

| Purity (HPLC) | Main impurity is usually the saturated alcohol if temp control failed. | |

| Appearance | Off-white solid/oil | Pyridine derivatives often darken upon air exposure; store under inert gas. |

| Characteristic vinyl protons. Absence of ethyl ester quartet/triplet. |

Troubleshooting Guide

-

Problem: Incomplete Conversion.

-

Cause: Pyridine nitrogen coordinating to DIBAL-H.

-

Solution: Increase DIBAL-H to 3.5 equiv. Ensure reagents are fresh (DIBAL-H degrades over time).

-

-

Problem: Formation of Saturated Alcohol (Propyl alcohol derivative).

-

Problem: "Jelly" formation during workup.

-

Cause: Insufficient Rochelle salt or insufficient stirring time.

-

Solution: Add more Rochelle salt solution and stir longer. Do not attempt to filter the jelly; it traps the product.

-

References

-

Organic Syntheses. "Reduction of Esters with Diisobutylaluminum Hydride." Org.[2][7][8][9][10] Synth.1990 , 69, 10.[11] [Link]

-

Common Organic Chemistry. "DIBAL-H Reduction: Mechanism and Protocols." [Link]

-

University of Rochester. "Workup Strategies for Aluminum Hydride Reductions (The Rochelle Salt Method)." Not Voodoo X. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

- 8. chem.rochester.edu [chem.rochester.edu]

- 9. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. semanticscholar.org [semanticscholar.org]

Cycloaddition protocols involving pyridine-based acrylate esters

An In-Depth Guide to Cycloaddition Protocols Involving Pyridine-Based Acrylate Esters

Authored by a Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a detailed guide to the theory and practice of cycloaddition reactions utilizing pyridine-based acrylate esters. The pyridine motif is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs, where it enhances biochemical potency, metabolic stability, and protein-binding affinity.[1][2] Cycloaddition reactions offer a powerful, atom-economical strategy to construct complex molecular architectures, rapidly building the polycyclic scaffolds often required for potent biological activity.[3][4] This guide focuses on the practical application of these reactions, elucidating the causality behind experimental choices to ensure reproducible and successful outcomes.

Foundational Principles: The Role of the Pyridine Moiety

Pyridine-based acrylate esters are versatile reactants in cycloaddition chemistry. The pyridine ring exerts significant electronic influence over the acrylate system, which is critical for reactivity and selectivity.

-

Electronic Nature: The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the electron density of the acrylate's π-system. This makes the acrylate an electron-deficient dienophile, ideal for normal-electron-demand Diels-Alder reactions.[5][6]

-

Lewis Basicity: The lone pair on the pyridine nitrogen can be protonated or can coordinate to Lewis acids. This interaction can be exploited to enhance the acrylate's electrophilicity, thereby accelerating the reaction rate and influencing stereoselectivity.[7][8]

-

Steric Influence: The position of the acrylate substituent on the pyridine ring (e.g., 2-, 3-, or 4-position) can introduce steric hindrance that directs the approach of the reaction partner, controlling regioselectivity.

The following diagram illustrates the key components and the general workflow for a typical cycloaddition experiment.

Caption: General Experimental Workflow for Cycloaddition Reactions.

The [4+2] Diels-Alder Cycloaddition: Crafting Six-Membered Rings

The Diels-Alder reaction is a cornerstone of synthetic chemistry for forming cyclohexene rings.[6] When employing pyridine-based acrylates, these reactions typically proceed via a normal-electron-demand pathway where the electron-poor acrylate (dienophile) reacts with an electron-rich diene.[5]

Mechanism and Selectivity

The reaction is a concerted, pericyclic process involving a 4π-electron system (the diene) and a 2π-electron system (the dienophile).[6] Key considerations are:

-

Regioselectivity: The orientation of the diene and dienophile is governed by electronic and steric factors. For substituted dienes, the major product is often predicted by considering the alignment of frontier molecular orbitals (HOMO of the diene, LUMO of the dienophile).

-

Stereoselectivity (Endo/Exo): The "endo rule" often predicts the major diastereomer, where the substituents on the dienophile are oriented towards the newly forming double bond in the transition state. However, this can be overridden by steric hindrance or altered by the use of Lewis acid catalysts.[8]

Caption: Schematic of the Diels-Alder [4+2] Cycloaddition Pathway.

Protocol 2.1: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol describes the reaction between methyl 2-(pyridin-4-yl)acrylate and cyclopentadiene, a classic electron-rich diene. The use of a Lewis acid catalyst is intended to increase the reaction rate and potentially influence diastereoselectivity.

Materials:

-

Methyl 2-(pyridin-4-yl)acrylate (1.0 equiv)

-

Cyclopentadiene (freshly cracked, 2.0-3.0 equiv)

-

Scandium(III) triflate (Sc(OTf)₃, 10 mol%)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reactor Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add methyl 2-(pyridin-4-yl)acrylate (1.0 equiv) and Sc(OTf)₃ (0.1 equiv).

-

Solvent Addition: Add anhydrous DCM via syringe to dissolve the solids. Cool the mixture to -78 °C using a dry ice/acetone bath.

-

Rationale: Low temperature helps control the exothermic reaction and can improve stereoselectivity. Anhydrous conditions are critical as Lewis acids are water-sensitive.[8]

-

-

Diene Addition: Add freshly cracked cyclopentadiene (2.5 equiv) dropwise to the stirred solution.

-

Reaction: Allow the reaction to stir at -78 °C for 4 hours, then let it warm slowly to room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the endo and exo diastereomers.

-

Characterization: Characterize the products using ¹H NMR, ¹³C NMR, and HRMS. Determine the endo/exo ratio from the ¹H NMR spectrum of the crude product.

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | endo:exo Ratio | Reference |

| None (Thermal) | 80 | 24 | 75 | 4:1 | [8] |

| Sc(OTf)₃ (10 mol%) | -78 to RT | 16 | 92 | 10:1 | [9] |

| Yb(OTf)₃ (10 mol%) | -78 to RT | 16 | 95 | 12:1 | [9] |

The [2+2] Photochemical Cycloaddition: Accessing Cyclobutanes

Photochemical [2+2] cycloadditions provide a direct route to cyclobutane rings, which are challenging to synthesize via thermal methods. These reactions often require a photosensitizer to promote one of the reactants to an excited triplet state.[3]

Protocol 3.1: Asymmetric [2+2] Photocycloaddition

This protocol is adapted from methodologies using a combination of a chiral Brønsted acid and an iridium-based photocatalyst to achieve high enantioselectivity.[7] The Brønsted acid protonates the pyridine, pre-organizing the substrate in a chiral environment.

Materials:

-

(E)-1-(prop-1-en-1-yl)pyridine (1.0 equiv)

-

N-vinylacetamide (1.5 equiv)

-

Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (Photocatalyst, 1 mol%)

-

Chiral BINOL-derived phosphoric acid (e.g., TRIP, 5 mol%)

-

Acetonitrile (MeCN), degassed

-

Blue LED light source (e.g., 450 nm)

Procedure:

-

Reactor Setup: In a borosilicate glass vial equipped with a magnetic stir bar, combine the vinyl pyridine (1.0 equiv), N-vinylacetamide (1.5 equiv), photocatalyst (0.01 equiv), and chiral phosphoric acid (0.05 equiv).

-

Solvent Addition: Add degassed acetonitrile via syringe.

-

Rationale: Degassing the solvent (e.g., by three freeze-pump-thaw cycles) is crucial to remove oxygen, which can quench the excited state of the photocatalyst and inhibit the reaction.

-

-

Reaction: Seal the vial and place it approximately 5 cm from a blue LED light source. Ensure the reaction is stirred vigorously and cooled with a fan to maintain room temperature.

-

Monitoring: Monitor the reaction for 24-48 hours until completion is observed by LC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue directly by flash column chromatography on silica gel to isolate the cyclobutane product.

-

Characterization: Analyze the product by NMR and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

| Chiral Acid | Time (h) | Yield (%) | dr | ee (%) | Reference |

| TRIP | 48 | 85 | >20:1 | 95 | [7] |

| (R)-VAPOL-PA | 48 | 81 | 15:1 | 92 | [7] |

Advanced Protocols: Transition Metal-Catalyzed [2+2+2] Cycloadditions

Transition metal-catalyzed [2+2+2] cycloadditions are a powerful, atom-economical method for constructing highly substituted pyridine rings from simple precursors like alkynes and nitriles.[10][11] While not directly involving a pyridine acrylate reactant, this method synthesizes a pyridine ring that can subsequently be functionalized with an acrylate moiety, or it can incorporate an acrylate-bearing nitrile.

Protocol 4.1: Cobalt-Catalyzed Pyridine Synthesis

This protocol outlines the synthesis of a substituted pyridine from a diyne and an acrylate-bearing nitrile, catalyzed by a cobalt complex.

Materials:

-

1,6-Heptadiyne (1.0 equiv)

-

3-Acryloyloxypropanenitrile (1.2 equiv)

-

Co(I) complex (e.g., CoBr(PPh₃)₃, 5 mol%)

-

Zinc powder (5 mol%)

-

Zinc iodide (ZnI₂, 10 mol%)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Catalyst Activation: In a flame-dried Schlenk tube under argon, stir the CoBr(PPh₃)₃ catalyst, zinc powder, and ZnI₂ in anhydrous THF for 30 minutes at room temperature.

-

Rationale: The zinc powder acts as a reductant to generate the active Co(I) catalytic species in situ.

-

-

Reactant Addition: Add the diyne and the nitrile substrate to the activated catalyst mixture via syringe.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 12 hours.

-

Monitoring & Work-up: Monitor by GC-MS. After completion, cool the reaction to room temperature, filter through a short pad of Celite, and rinse with ethyl acetate.

-

Purification: Concentrate the filtrate and purify the resulting crude oil by column chromatography to yield the functionalized pyridine product.

Caption: Comparison of Cycloaddition Types and Products.

Troubleshooting and Key Insights

-

Low Reactivity: If a Diels-Alder reaction is sluggish, consider switching to a more electron-rich diene or a more activating Lewis acid. Increasing the temperature can also help, but may negatively impact stereoselectivity.[12]

-

Polymerization: Acrylates can be prone to polymerization, especially at elevated temperatures. Ensure reagents are pure and consider adding a radical inhibitor like BHT if polymerization is a significant side reaction.

-

Poor Stereoselectivity: In thermal Diels-Alder reactions, bulky substituents on the diene or dienophile can disrupt the preferred endo transition state.[8] For photochemical reactions, the choice of chiral catalyst and solvent can have a profound impact on stereochemical outcomes.[7]

-

Catalyst Incompatibility: Some Lewis acids can induce decomposition of acid-sensitive substrates like dihydropyridines.[8] Screen different catalysts and ensure anhydrous conditions are strictly maintained.

References

-

Synthesis of pyridine acrylates and acrylamides and their corresponding pyridinium ions as versatile cross-linkers for tunable hydrogels. Fraunhofer-Publica.

-

Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Organic Chemistry Frontiers (RSC Publishing).

-

Dearomative (3 + 2) and (4 + 2) Cycloadditions of[13][14][15]Triazolo[1,5-a]pyridines: Rapid Access to Polycyclic Triazole-Fused Skeletons. The Journal of Organic Chemistry - ACS Publications.

-

Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. RSC Publishing.

-

Synthesis of pyridine derivatives using aza Diels–Alder methodology. ResearchGate.

-

Aza Diels-Alder Reactions of Nitriles, N,N-Dimethylhydrazones, and Oximino Ethers. Application in Formal [2 + 2 + 2] Cycloadditions for the Synthesis of Pyridines. PubMed.

-

Synthesis of pyridine derivatives via the aza-Diels–Alder method. ResearchGate.

-

Asymmetric Photochemical [2+2]-Cycloaddition of Acyclic Vinyl Pyridines Through Ternary Complex Formation and an Uncontrolled Sensitization Mechanism. PMC.

-

Synthesis of Pyridine Acrylates and Acrylamides and Their Corresponding Pyridinium Ions as Versatile Cross-Linkers for Tunable Hydrogels | Request PDF. ResearchGate.

-

A [4 + 2] Cycloaddition Strategy to Pyridine Boronic Ester Derivatives. Organic Letters.

-

The synthesis of substituted pyridines via aza-diels-alder reactions, using novel aza-dienes. Bangor University.

-

Synthetic and Mechanistic Studies of the Ring Opening and Denitrogenation of Pyridine and Picolines by Ti−C Multiple Bonds. Organometallics - ACS Publications.

-

Dearomative [4 + 2] Cycloaddition of Pyridine via Energy-Transfer Catalysis. ResearchGate.

-

Pyridine-Boryl Radical-Catalyzed [3π + 2σ] Cycloaddition for the Synthesis of Pyridine Bioisosteres. ChemRxiv.

-

Cycloaddition/ Diels-Alder Approaches. Wordpress.

-

Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal.

-

A Brief View on Pyridine Compounds. Open Access Journals.

-

Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.

-

A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry (RSC Publishing).

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery.

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Taylor & Francis Online.

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC.

-

Ru-Catalyzed Selective C–H Functionalization of Pyridotriazoles with Acrylates. Synlett.

-

The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions. PubMed.

-

Theoretical studies on cycloaddition reactions. PMC.

-

Diels–Alder Reaction of Cyclopentadiene and Alkyl Acrylates in the Presence of Pyrrolidinium Ionic Liquids with Various Anions. ResearchGate.

-

Photo-Triggered Click Chemistry for Biological Applications. PMC.

-

Diels–Alder Reactions of α-Amido Acrylates with N-Cbz-1,2-dihydropyridine and Cyclopentadiene. The Journal of Organic Chemistry - ACS Publications.

-

Sucrose acylation with vinyl acrylate in pyridine catalyzed by Optimase M-440. ResearchGate.

-

Ni-Catalyzed [2 + 2 + 2] Cycloaddition via the Capture of Azametallacyclopentadienes with Allyl Boronate: Facile Access to Fused Pyridine Derivatives. MDPI.

-

INVESTIGATION OF PYRIDINE-CATALYZED HUISGEN CYCLOADDITION REACTIONS IN NICOTINE-BASED TASK SPPECIFIC IONIC LIQUID. DergiPark.

-

The Diels-Alder Reaction. Master Organic Chemistry.

-

(PDF) Synthesis of Pyridine Acrylates and Acrylamides and. Amanote Research.

-

RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. MDPI.

-

Diels–Alder reaction. Wikipedia.

-

Preparation method of 2-pyridine acrylic acid. Google Patents.

-

Effect of substituents and promoters on the Diels–Alder cycloaddition reaction in the biorenewable synthesis of trimellitic acid. PMC.

-

Phototransposition chemistry of pyridine and substituted pyridines in the vapor phase. Arkivoc.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Theoretical studies on cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 7. Asymmetric Photochemical [2+2]-Cycloaddition of Acyclic Vinyl Pyridines Through Ternary Complex Formation and an Uncontrolled Sensitization Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Effect of substituents and promoters on the Diels–Alder cycloaddition reaction in the biorenewable synthesis of trimellitic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]

- 13. Synthesis of pyridine acrylates and acrylamides and their corresponding pyridinium ions as versatile cross-linkers for tunable hydrogels [publica.fraunhofer.de]

- 14. Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C4QO00187G [pubs.rsc.org]

Application Notes and Protocols for the Functionalization of the C-5 Bromine Position in Pyridine Acrylates

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Functionalized Pyridine Acrylates

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The functionalization of the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile.

Specifically, pyridine acrylates are valuable building blocks, combining the key features of the pyridine ring with a reactive acrylate moiety. This combination offers a versatile platform for the synthesis of complex molecules, including covalent inhibitors and compounds for materials science.[3][4] The C-5 position of the pyridine ring is a common site for modification, and the presence of a bromine atom at this position provides a convenient handle for a variety of powerful cross-coupling reactions.

This comprehensive guide provides detailed application notes and protocols for the functionalization of the C-5 bromine position in pyridine acrylates. As a Senior Application Scientist, this document is structured to not only provide step-by-step instructions but also to offer insights into the causality behind experimental choices, ensuring both scientific integrity and practical success.

Core Functionalization Strategies: An Overview

The transformation of the C-5 bromo-pyridine acrylate is most effectively achieved through palladium-catalyzed cross-coupling reactions. These reactions offer a broad substrate scope, high functional group tolerance, and generally mild reaction conditions.[5][6] This guide will focus on the following key transformations:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids.

-

Heck Coupling: For the vinylation of the pyridine ring.

-

Sonogashira Coupling: For the introduction of alkyne moieties.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds.

-

Stille Coupling: For C-C bond formation using organotin reagents.

-

Palladium-Catalyzed Cyanation: For the introduction of a nitrile group.

The general catalytic cycle for most of these reactions involves three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. Synthesis of pyridine acrylates and acrylamides and their corresponding pyridinium ions as versatile cross-linkers for tunable hydrogels [publica.fraunhofer.de]

- 4. mdpi.com [mdpi.com]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Synthesis of heterocycles starting from (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate

An In-Depth Guide to the Synthesis of Heterocyclic Scaffolds from (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate

Authored by: A Senior Application Scientist

Introduction

(E)-ethyl 3-(5-bromopyridin-2-yl)acrylate is a highly versatile and functionalized building block in modern organic synthesis. Its strategic arrangement of reactive sites—an electrophilic α,β-unsaturated ester system, a modifiable ester group, and a pyridine ring bearing a bromine atom—renders it an exceptional precursor for the construction of complex heterocyclic systems. The bromine atom at the C5 position is primed for a variety of transition-metal-catalyzed cross-coupling reactions, while the acrylate moiety serves as a potent Michael acceptor.

This guide provides detailed application notes and protocols for the synthesis of medicinally relevant heterocycles, with a primary focus on the construction of pyridopyrimidine cores. These scaffolds are of immense interest to researchers in drug development, as they are present in a wide array of pharmacologically active agents exhibiting anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3] The protocols herein are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Core Synthetic Strategy: Tandem Aza-Michael Addition/Intramolecular Cyclization

The most prevalent and efficient strategy for elaborating (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate into fused heterocyclic systems involves a one-pot, two-step tandem reaction sequence. This process is initiated by an aza-Michael addition, followed by an intramolecular cyclization/condensation reaction.

-

Aza-Michael Addition: A nitrogen-based nucleophile, typically from a binucleophilic reagent (e.g., guanidine, amidines, urea), attacks the electron-deficient β-carbon of the acrylate system. This conjugate addition is highly regioselective and forms a key carbon-nitrogen bond, setting the stage for the subsequent cyclization.

-

Intramolecular Cyclization: Following the Michael addition, a second nucleophilic site within the newly introduced fragment attacks an internal electrophile. Most commonly, this involves an attack on the ester carbonyl, leading to a condensation reaction that forges the new heterocyclic ring fused to the parent pyridine core.

This elegant and atom-economical approach allows for the rapid construction of molecular complexity from relatively simple starting materials.

Caption: General workflow for tandem heterocycle synthesis.

Application Note 1: Synthesis of Dihydropyrido[2,3-d]pyrimidine Derivatives

Pyridopyrimidines represent a privileged class of fused N-heterocycles in medicinal chemistry.[4][5] The following protocol details their synthesis via a base-catalyzed condensation of (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate with guanidine, a common and cost-effective binucleophile.

Protocol: Synthesis of 2-amino-7-(5-bromopyridin-2-yl)-4-oxo-4,6,7,8-tetrahydropyrido[2,3-d]pyrimidine

This procedure outlines the reaction of the title acrylate with guanidine hydrochloride in the presence of a strong, non-nucleophilic base. The reaction proceeds through the tandem mechanism described above to yield the fused pyridopyrimidine scaffold.

Caption: Mechanistic steps for pyridopyrimidine synthesis.

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate | 270.11 | 5.0 | 1.35 g |

| Guanidine Hydrochloride | 95.53 | 7.5 | 716 mg |

| Sodium Ethoxide (NaOEt) | 68.05 | 15.0 | 1.02 g |

| Anhydrous Ethanol (EtOH) | - | - | 50 mL |

| Glacial Acetic Acid | - | - | As needed |

| Ethyl Acetate (EtOAc) | - | - | For extraction |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | For washing |

| Brine | - | - | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying |

Step-by-Step Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add guanidine hydrochloride (716 mg, 7.5 mmol) and anhydrous ethanol (30 mL). Stir the suspension at room temperature.

-